molecular formula C9H10INO2 B13310908 5-Iodo-2-(oxetan-3-yloxy)aniline

5-Iodo-2-(oxetan-3-yloxy)aniline

Cat. No.: B13310908
M. Wt: 291.09 g/mol
InChI Key: WAUNYJKZOKLXLN-UHFFFAOYSA-N
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Description

5-Iodo-2-(oxetan-3-yloxy)aniline is a chemical compound with the molecular formula C₉H₁₀INO₂ It features an aniline group substituted with an iodine atom at the 5-position and an oxetane ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of aniline with iodine in the presence of sodium bicarbonate and water, followed by the addition of oxetane derivatives under controlled conditions .

Industrial Production Methods

Industrial production methods for 5-Iodo-2-(oxetan-3-yloxy)aniline are not well-documented in the public domain. the synthesis likely involves similar steps as laboratory methods, scaled up for larger production volumes. This includes the use of efficient mixing, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-(oxetan-3-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the iodine or oxetane groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups at the iodine position.

Scientific Research Applications

5-Iodo-2-(oxetan-3-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Iodo-2-(oxetan-3-yloxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Iodoaniline: Lacks the oxetane ring, making it less versatile in certain applications.

    5-Bromo-2-(oxetan-3-yloxy)aniline: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.

    2-(Oxetan-3-yloxy)aniline: Lacks the iodine atom, which may reduce its potential for halogen bonding interactions.

Uniqueness

5-Iodo-2-(oxetan-3-yloxy)aniline is unique due to the presence of both the iodine atom and the oxetane ring. This combination provides distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H10INO2

Molecular Weight

291.09 g/mol

IUPAC Name

5-iodo-2-(oxetan-3-yloxy)aniline

InChI

InChI=1S/C9H10INO2/c10-6-1-2-9(8(11)3-6)13-7-4-12-5-7/h1-3,7H,4-5,11H2

InChI Key

WAUNYJKZOKLXLN-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=C2)I)N

Origin of Product

United States

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